![molecular formula C13H20N2O4 B1439692 Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate CAS No. 1142191-79-4](/img/structure/B1439692.png)
Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate
Overview
Description
Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate is a chemical compound used in scientific research. It is a building block used in organic synthesis . The compound has a molecular weight of 254.28 and a molecular formula of C12H18N2O4 .
Molecular Structure Analysis
The molecular structure of Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate includes a pyridine ring with two methoxy groups attached at the 4 and 5 positions, a carbamate group attached at the 3 position, and a tert-butyl group attached to the carbamate nitrogen .Scientific Research Applications
Analytical Chemistry
Lastly, in analytical chemistry, it could be used as a standard or reagent in chromatography techniques to help identify and quantify other compounds.
Each of these applications leverages the unique chemical properties of Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate to advance scientific research in various domains. The compound’s versatility is evident in its wide range of uses, from drug development to environmental monitoring .
properties
IUPAC Name |
tert-butyl N-[(4,5-dimethoxypyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15-7-9-6-14-8-10(17-4)11(9)18-5/h6,8H,7H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIMMWYZWGOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673906 | |
Record name | tert-Butyl [(4,5-dimethoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142191-79-4 | |
Record name | Carbamic acid, N-[(4,5-dimethoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(4,5-dimethoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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